(2-Methoxy-6-methylpyridin-3-yl)(4-methylphenyl)methanone
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Overview
Description
(2-Methoxy-6-methylpyridin-3-yl)(4-methylphenyl)methanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a methoxy group and a methyl group attached to a pyridine ring, along with a methylphenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-6-methylpyridin-3-yl)(4-methylphenyl)methanone typically involves the reaction of 2-methoxy-6-methylpyridine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
2-Methoxy-6-methylpyridine+4-Methylbenzoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-6-methylpyridin-3-yl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2-Methoxy-6-methylpyridin-3-yl)(4-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxy-6-methylpyridin-3-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-methoxy-4-methylpyridin-3-yl)(2,3,4-trimethoxy-6-methylphenyl)methanone: Similar structure with additional chlorine and methoxy groups.
(2-Methoxy-6-methylpyridin-3-yl)(4-chlorophenyl)methanone: Similar structure with a chlorine atom instead of a methyl group.
Uniqueness
(2-Methoxy-6-methylpyridin-3-yl)(4-methylphenyl)methanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
81606-92-0 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(2-methoxy-6-methylpyridin-3-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C15H15NO2/c1-10-4-7-12(8-5-10)14(17)13-9-6-11(2)16-15(13)18-3/h4-9H,1-3H3 |
InChI Key |
MCUBOLFECPKLBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N=C(C=C2)C)OC |
Origin of Product |
United States |
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